Alanine Boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alanine Boronic Acid is an organoboron compound that combines the structural features of alanine, an amino acid, with a boronic acid group. This unique combination allows it to participate in a variety of chemical reactions and makes it a valuable compound in both synthetic chemistry and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including Alanine Boronic Acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. For example, the reaction of an arylsilane with boron tribromide followed by acidic hydrolysis can yield boronic acids . Another common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of continuous flow setups for handling organolithium chemistry on a multigram scale has enabled efficient production of boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions: Alanine Boronic Acid undergoes a variety of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical reagents in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Alanine Boronic Acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which Alanine Boronic Acid exerts its effects involves the formation of reversible covalent complexes with target molecules. For example, boronic acids can form complexes with diols and hydroxyl groups, which is crucial for their role in enzyme inhibition and molecular recognition . The boron atom in the compound acts as a Lewis acid, facilitating these interactions .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Similar in structure but lacks the amino acid component.
Borinic Acids: Contain two C-B bonds and one B-O bond, displaying enhanced Lewis acidity compared to boronic acids.
4-Boronophenylalanine: Another boronated amino acid used in cancer therapy.
Uniqueness: Alanine Boronic Acid is unique due to its combination of an amino acid with a boronic acid group, allowing it to participate in both biological and chemical processes. This dual functionality makes it particularly valuable in the development of therapeutic agents and in synthetic chemistry .
Eigenschaften
Molekularformel |
C2H8BNO2 |
---|---|
Molekulargewicht |
88.90 g/mol |
IUPAC-Name |
[(1R)-1-aminoethyl]boronic acid |
InChI |
InChI=1S/C2H8BNO2/c1-2(4)3(5)6/h2,5-6H,4H2,1H3/t2-/m0/s1 |
InChI-Schlüssel |
MEJXSZPJYPOEIL-REOHCLBHSA-N |
Isomerische SMILES |
B([C@H](C)N)(O)O |
Kanonische SMILES |
B(C(C)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.